molecular formula C26H22N2O5 B2992059 methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate CAS No. 1005271-15-7

methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate

Cat. No.: B2992059
CAS No.: 1005271-15-7
M. Wt: 442.471
InChI Key: UITDEGKNHFENLB-UHFFFAOYSA-N
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Description

Methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.471. The purity is usually 95%.
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Biological Activity

Methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate is a complex organic compound belonging to the isoxazole family, known for its diverse biological activities. This article explores the compound's biological activity, including its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolo[3,4-d]isoxazole ring fused with a benzoate moiety. Its molecular formula is C22H24N2O4, with a molecular weight of approximately 368.44 g/mol. The structural complexity contributes to its varied biological activities.

Biological Activity Spectrum

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Isoxazole derivatives have shown significant antitumor properties. In studies comparing various compounds, those containing the isoxazole ring demonstrated potent cytotoxic effects against cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .
    • The compound's IC50 values indicate strong cytotoxicity, with certain derivatives exhibiting IC50 values as low as 5 µM against HCT-116 cells .
  • Mechanisms of Action :
    • The mechanism by which isoxazole derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell proliferation .
    • Molecular docking studies suggest that these compounds interact with targets involved in tumor growth and metastasis, potentially blocking critical pathways necessary for cancer cell survival .
  • Antimicrobial and Anti-inflammatory Activities :
    • Beyond anticancer properties, isoxazoles have been reported to exhibit antimicrobial and anti-inflammatory effects. These activities are attributed to their ability to inhibit enzymes involved in inflammatory processes and microbial growth .
    • For instance, certain isoxazole derivatives have shown efficacy against various bacterial strains and have been evaluated for their potential use in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against HCT-116 cells with an IC50 of 5 µM.
Study 2Mechanism of ActionIdentified apoptosis induction as a key mechanism; compounds inhibited critical signaling pathways.
Study 3Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains; potential for development into antimicrobial agents.

Properties

IUPAC Name

methyl 4-[2-(2-methylphenyl)-4,6-dioxo-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-16-8-6-7-11-20(16)28-22(17-12-14-18(15-13-17)26(31)32-2)21-23(33-28)25(30)27(24(21)29)19-9-4-3-5-10-19/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITDEGKNHFENLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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